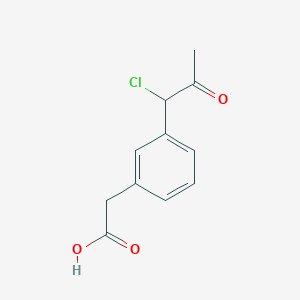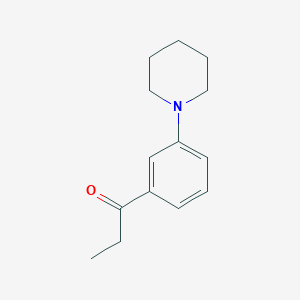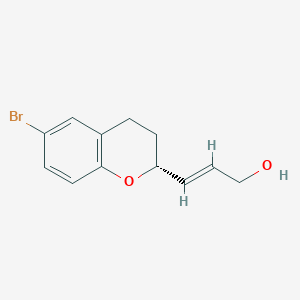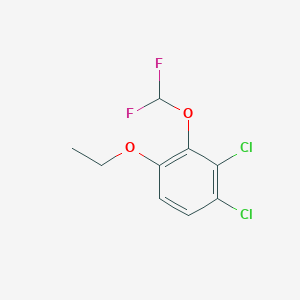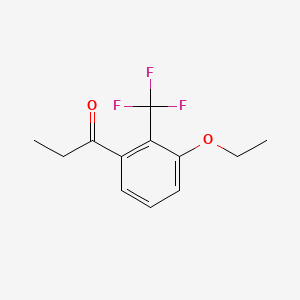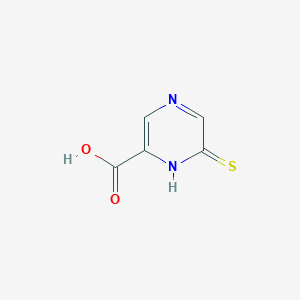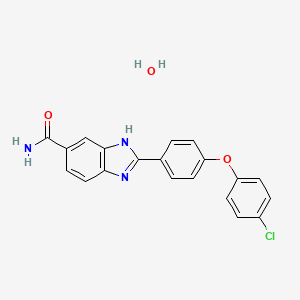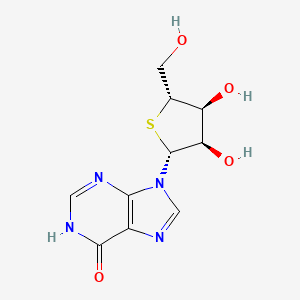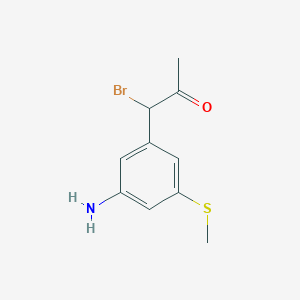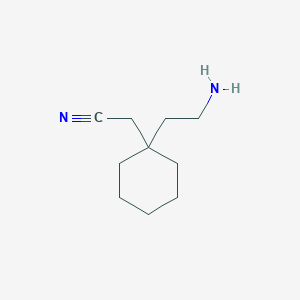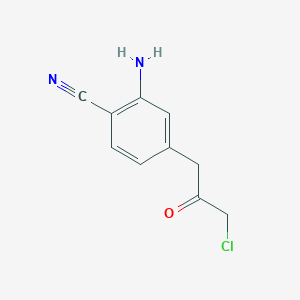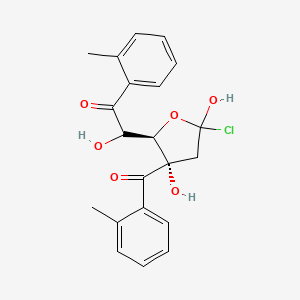![molecular formula C42H66O16 B14045868 (2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculentoside A is a saponin compound isolated from the roots of the plant Phytolacca esculenta. It is known for its various biological activities, including anti-inflammatory, anti-cancer, and immune-modulating effects . The chemical structure of Esculentoside A is characterized by a triterpenoid backbone with sugar moieties attached, making it a glycoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Esculentoside A typically involves extraction from the roots of Phytolacca esculenta. The roots are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate Esculentoside A .
Industrial Production Methods
Industrial production of Esculentoside A follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Esculentoside A undergoes various chemical reactions, including:
Oxidation: Esculentoside A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triterpenoid backbone.
Substitution: Substitution reactions can occur at the sugar moieties or the triterpenoid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of Esculentoside A, and substituted glycosides .
Aplicaciones Científicas De Investigación
Esculentoside A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside chemistry and triterpenoid synthesis.
Medicine: It has shown potential in treating inflammatory diseases, liver injury, and certain types of cancer
Industry: Esculentoside A is explored for its potential use in developing anti-inflammatory and anti-cancer drugs
Mecanismo De Acción
Esculentoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines
Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes and downregulating reactive oxygen species (ROS) production.
Comparación Con Compuestos Similares
Esculentoside A is compared with other similar compounds, such as:
Esculentoside B: Another saponin from Phytolacca esculenta with similar anti-inflammatory properties.
Esculentoside H: Known for its cytotoxic activity against cancer cells.
Jaligonic Acid: A triterpenoid with anti-inflammatory and antimicrobial activities.
Esculentoside A is unique due to its specific molecular structure and the combination of biological activities it exhibits, making it a valuable compound for various scientific and medical applications.
Propiedades
Fórmula molecular |
C42H66O16 |
|---|---|
Peso molecular |
827.0 g/mol |
Nombre IUPAC |
(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37+,38-,39-,40+,41+,42-/m0/s1 |
Clave InChI |
ZMXKPCHQLHYTHY-OASSVJKSSA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



